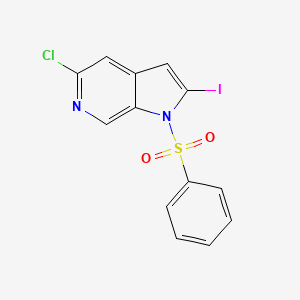

5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-5-chloro-2-iodopyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIN2O2S/c14-12-6-9-7-13(15)17(11(9)8-16-12)20(18,19)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXHAEUMCLDVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC=C32)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Halogenation: Introduction of chlorine and iodine atoms into the indole ring.

Sulfonylation: Attachment of the phenylsulfonyl group to the nitrogen atom of the azaindole ring.

The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine, along with catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille couplings, forming new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The chlorine and iodine atoms can also influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole are best understood through comparison with analogous azaindoles and halogenated heterocycles. Below is a detailed analysis:

Structural Analogues

Physicochemical Properties

- Melting Points: 6-Chloroindole (analogue): 88–91°C .

- Solubility: The phenylsulfonyl group in the target compound likely improves solubility in polar aprotic solvents compared to non-sulfonated azaindoles .

Biological Activity

5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole is a synthetic compound belonging to the azaindole family, characterized by its unique structural features, including a chloro group and a phenylsulfonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its interactions with various biological targets.

Molecular Characteristics

- Molecular Formula : C₁₃H₈ClIN₂O₂S

- Molecular Weight : 336.7 g/mol

1. Kinase Inhibition

The primary biological activity associated with this compound is its potential as a kinase inhibitor . Kinases are crucial in cell signaling pathways, and their dysregulation is often linked to cancer and other diseases. Azaindoles, including this compound, have shown significant activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation .

Research indicates that derivatives of azaindoles can effectively bind to ATP-binding sites in kinases, leading to inhibition of their activity. Docking studies have predicted favorable interactions between this compound and specific kinase targets, highlighting its potential mechanisms of action .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their potential biological activities:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 5-Chloro-7-azaindole | 0.87 | Azaindole derivative with potential kinase activity |

| 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | 0.86 | Contains two chloro substituents |

| 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine | 0.85 | Substituted at the phenyl position |

| 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | 0.84 | Contains a bromo substituent |

| This compound | 0.84 | Unique phenylsulfonyl moiety enhances biological activity |

Case Study: Anticancer Activity

A study investigating the anticancer properties of azaindole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, demonstrating IC50 values in the low micromolar range. These findings suggest that this compound may also contribute to the development of novel anticancer therapies .

Pharmacological Evaluation

Pharmacological evaluations have shown that compounds within the azaindole class not only inhibit kinases but also interact with serotonin receptors, indicating potential applications in treating cognitive dysfunction and related disorders. The binding affinity studies revealed that such compounds could modulate neurotransmitter systems alongside their kinase inhibition capabilities .

Q & A

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.